8-Azaspiro[4.5]decane-2-carboxylic acid
Overview
Description
8-Azaspiro[4.5]decane-2-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . Another method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Azaspiro[4.5]decane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro derivatives.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure provides rigidity and three-dimensionality, which enhances its binding affinity and selectivity. This compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness: 8-Azaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it a versatile scaffold for various applications in drug discovery and material science .
Properties
IUPAC Name |
8-azaspiro[4.5]decane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10/h8,11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCQIFNKHIOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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